7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]
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Overview
Description
7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] is a spirocyclic compound characterized by a unique structure that includes a chromane ring fused to a piperidine ring with a trifluoromethyl group at the 7-position. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] typically involves the condensation and cyclization of appropriate precursors. One common method includes the reaction of chromanone derivatives with piperidine under specific conditions to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives: Various derivatives with modifications to the chromane or piperidine rings.
Uniqueness: 7-(Trifluoromethyl)spiro[chromane-4,4’-piperidine] is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets .
Properties
Molecular Formula |
C14H16F3NO |
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Molecular Weight |
271.28 g/mol |
IUPAC Name |
7-(trifluoromethyl)spiro[2,3-dihydrochromene-4,4'-piperidine] |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)10-1-2-11-12(9-10)19-8-5-13(11)3-6-18-7-4-13/h1-2,9,18H,3-8H2 |
InChI Key |
ZNUDPHFTYJPVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCOC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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